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molecular formula C9H12N2O2 B8348583 2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-cyclohexanone

2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-cyclohexanone

Cat. No. B8348583
M. Wt: 180.20 g/mol
InChI Key: MEMZETDOSXHLHG-UHFFFAOYSA-N
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Patent
US07923450B2

Procedure details

A mixture of 5-(1,4-dioxa-spiro[4.5]dec-6-yl)-3-methyl-[1,2,4]oxadiazole (0.67 g, 3.0 mmol), tetrahydrofuran (70 mL), and 3 N hydrochloric acid (35 mL) was stirred at 60° C. for 13 h. The mixture was cooled and extracted with ethyl acetate. The organic layer was successively washed with saturated sodium bicarbonate solution and with brine, dried over sodium sulfate, and evaporated under reduced pressure. The remaining solid was recrystallized from heptane to give the title compound (0.11 g, 20%) as an off-white solid. MS ISP (m/e): 181.1 [(M+H)+]. mp 74-76° C.
Name
5-(1,4-dioxa-spiro[4.5]dec-6-yl)-3-methyl-[1,2,4]oxadiazole
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH:6]2[C:11]2[O:15][N:14]=[C:13]([CH3:16])[N:12]=2)[O:4]CC1.Cl>O1CCCC1>[CH3:16][C:13]1[N:12]=[C:11]([CH:6]2[CH2:7][CH2:8][CH2:9][CH2:10][C:5]2=[O:4])[O:15][N:14]=1

Inputs

Step One
Name
5-(1,4-dioxa-spiro[4.5]dec-6-yl)-3-methyl-[1,2,4]oxadiazole
Quantity
0.67 g
Type
reactant
Smiles
O1CCOC12C(CCCC2)C2=NC(=NO2)C
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 13 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was successively washed with saturated sodium bicarbonate solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining solid was recrystallized from heptane

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
CC1=NOC(=N1)C1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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